molecular formula C12H13NO2 B2600426 5-ethyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1368639-30-8

5-ethyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B2600426
M. Wt: 203.241
InChI Key: BXAQLLMOSHMXCP-UHFFFAOYSA-N
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Description

“5-ethyl-3-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1368639-30-8 . It has a molecular weight of 203.24 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indole derivatives, such as “5-ethyl-3-methyl-1H-indole-2-carboxylic acid”, has been the focus of many researchers . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . The indole molecule has seven positions to accommodate different substitutions, and new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

“5-ethyl-3-methyl-1H-indole-2-carboxylic acid” has a molecular weight of 203.24 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Antiviral Activity

Specific Scientific Field:

Virology and antiviral drug development.

Summary of Application:

Researchers have investigated the antiviral potential of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid and its derivatives. These compounds exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. For instance:

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Experimental Procedures:

Results:

Future Directions

Future research on indole derivatives like “5-ethyl-3-methyl-1H-indole-2-carboxylic acid” could focus on the investigation of novel methods of synthesis . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-ethyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAQLLMOSHMXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-methyl-1H-indole-2-carboxylic acid

CAS RN

1368639-30-8
Record name 5-ethyl-3-methyl-1H-indole-2-carboxylic acid
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